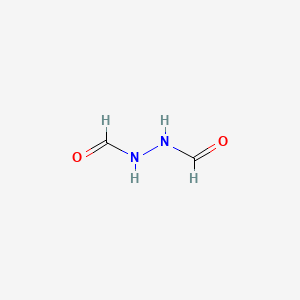1,2-Diformylhydrazine
CAS No.: 628-36-4
Cat. No.: VC1704059
Molecular Formula: C2H4N2O2
Molecular Weight: 88.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 628-36-4 |
|---|---|
| Molecular Formula | C2H4N2O2 |
| Molecular Weight | 88.07 g/mol |
| IUPAC Name | N-formamidoformamide |
| Standard InChI | InChI=1S/C2H4N2O2/c5-1-3-4-2-6/h1-2H,(H,3,5)(H,4,6) |
| Standard InChI Key | POVXOWVFLAAVBH-UHFFFAOYSA-N |
| SMILES | C(=O)NNC=O |
| Canonical SMILES | C(=O)NNC=O |
| Melting Point | 156.0 °C |
Introduction
Physical and Chemical Properties
Basic Physical Properties
1,2-Diformylhydrazine exists as a fine crystalline powder with a white to almost white appearance . The compound possesses distinctive physical characteristics that are important for its identification, handling, and applications. Table 1 summarizes the key physical properties of 1,2-diformylhydrazine:
| Property | Value | Notes |
|---|---|---|
| Melting point | 155-157 °C | Literature value |
| Boiling point | 162.99 °C | Rough estimate |
| Density | 1.4371 g/cm³ | Rough estimate |
| Refractive index | 1.4264 | Estimate |
| Physical form | Fine crystalline powder | - |
| Color | White to almost white | - |
| λmax | 210 nm | In ethanol solution |
These physical parameters establish a foundation for the compound's identification and purity assessment in laboratory settings .
Chemical Properties and Reactivity
The chemical reactivity of 1,2-diformylhydrazine is predominantly influenced by its formyl groups and the hydrazine core. As a difunctional molecule, it can participate in various reactions, particularly those involving nucleophilic additions to the carbonyl groups. The compound has a predicted pKa value of 11.92±0.23, indicating its weakly acidic nature . This property influences its behavior in different pH environments and its potential for salt formation.
The hydrazine backbone provides opportunities for functionalization, making it valuable as a building block in organic synthesis. Historical research demonstrates its utility in the preparation of various 1,2-dialkylhydrazines through appropriate derivatization and reduction protocols .
Solubility and Stability
The solubility profile of 1,2-diformylhydrazine is particularly relevant for its applications in synthesis and handling. The compound shows slight solubility in dimethyl sulfoxide (DMSO) and methanol, with solubility in the latter improved upon heating . This limited solubility in common organic solvents necessitates careful consideration of reaction conditions when utilizing this compound.
Regarding stability, 1,2-diformylhydrazine is stable under recommended storage conditions but requires specific handling protocols to maintain its integrity. The compound should be stored under an inert atmosphere in a freezer at temperatures below -20°C to prevent degradation . This sensitivity to environmental conditions highlights the importance of proper storage and handling practices for maintaining the compound's purity and reactivity.
Applications in Synthetic Chemistry
Role in Organic Synthesis
1,2-Diformylhydrazine serves as a valuable building block in organic synthesis, particularly in the preparation of nitrogen-containing compounds. Its bifunctional nature, with two formyl groups attached to a hydrazine core, provides multiple reactive sites for synthetic transformations. The compound's ability to undergo various reactions, including alkylation and reduction, makes it a versatile starting material for the synthesis of more complex molecules .
| Manufacturer | Product Number | Purity | Package Size | Price (USD) | Last Updated |
|---|---|---|---|---|---|
| Sigma-Aldrich | D103004 | 97% | 25g | $135 | 2024-03-01 |
| TCI Chemical | D4595 | Not specified | 25g | $92 | 2024-03-01 |
| Toronto Research Chemicals | D447320 | Not specified | 25g | $60 | 2021-12-16 |
This price variation reflects differences in purity, manufacturer reputation, and potentially other quality factors . Researchers should consider these factors when selecting a supplier, particularly when high purity is required for sensitive applications.
Quality Considerations
The quality of commercially available 1,2-diformylhydrazine can vary between suppliers and batches. Researchers should verify the purity and specifications of the compound before use, particularly for applications requiring high chemical purity. Important quality parameters include melting point (expected range: 155-157°C), appearance (white to almost white fine crystalline powder), and spectroscopic properties (λmax at 210 nm in ethanol) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume